5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline
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Overview
Description
5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group. These features make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline typically involves a multi-step process. One common method starts with the reaction of 2-fluorophenol with 2-bromoaniline in the presence of a base to form 2-(2-fluorophenoxy)aniline. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with bis(pinacolato)diboron to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of boronic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the fluorine atom with nucleophiles such as methoxide or tert-butoxide.
Scientific Research Applications
5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific receptors, thereby modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline stands out due to its unique combination of a fluorine atom and a boronic ester group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
5-fluoro-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)13-7-5-6-8-15(13)22-16-10-9-12(20)11-14(16)21/h5-11H,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXUVPUZVVDRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=C(C=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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